1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine
Description
Properties
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-thiophen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N6O2S2/c17-13-4-3-12(10-14(13)18)24-15(19-20-21-24)11-22-5-7-23(8-6-22)28(25,26)16-2-1-9-27-16/h1-4,9-10H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVWLQPXTACDKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring is often synthesized via the cyclization of an azide with a nitrile. For instance, 3,4-difluorobenzonitrile can be reacted with sodium azide in the presence of a catalyst such as zinc chloride to form the tetrazole ring.
Attachment of the Tetrazole to Piperazine: The tetrazole derivative is then alkylated with a piperazine derivative. This step usually involves the use of a strong base like sodium hydride to deprotonate the piperazine, followed by the addition of the tetrazole compound.
Introduction of the Thiophene Sulfonyl Group: The final step involves the sulfonylation of the piperazine ring with a thiophene sulfonyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution of the fluorine atoms could result in various substituted phenyl derivatives.
Scientific Research Applications
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors. The piperazine ring provides additional binding interactions, while the thiophene sulfonyl group can enhance the compound’s solubility and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of 3,4-difluorophenyltetrazole and thiophen-2-ylsulfonyl groups. Below is a comparative analysis with key analogues:
Key Observations:
- Fluorination Effects : Compounds with difluorophenyl groups (e.g., 3,4-difluorophenyl in the target compound vs. 2,4-difluorophenyl in Compound 18 ) show higher melting points due to increased molecular symmetry and intermolecular interactions.
- Synthetic Yields : Piperazine derivatives with bulkier substituents (e.g., RA[4,5] at 21% yield vs. Compound 15 at 45% yield ) generally exhibit lower yields due to steric hindrance during synthesis.
Biological Activity
The compound 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique combination of a tetrazole ring , a difluorophenyl group , and a thiophene sulfonamide structure . These structural components contribute to its biological activity and therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C16H14F2N6O2S |
| Molecular Weight | 392.37 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways. The tetrazole ring is known for its ability to modulate enzyme activity, particularly in the context of inflammatory diseases.
Key Mechanisms:
- Caspase-1 Inhibition : The compound has been shown to inhibit the inflammasome-caspase-1 pathway, which is critical in the release of pro-inflammatory cytokines like IL-1β. This inhibition may provide therapeutic benefits in treating inflammatory disorders .
- Antibacterial Activity : Preliminary studies suggest that the compound exhibits potential antibacterial properties against resistant bacterial strains, making it a candidate for antibiotic development.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound, focusing on its anti-inflammatory and antibacterial effects.
Case Study 1: Anti-inflammatory Activity
A study conducted on various tetrazole derivatives indicated that compounds similar to our target showed significant inhibition of IL-1β release in activated macrophages at low micromolar concentrations. The IC50 values were comparable to known covalent inhibitors, highlighting the potential of this class of compounds in treating inflammation .
Case Study 2: Antibacterial Efficacy
Research into the antibacterial properties of thiophene sulfonamide derivatives revealed that compounds containing the tetrazole moiety exhibited enhanced activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar structures.
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| 1-((1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine | 12.5 | Moderate anti-inflammatory effects |
| 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea | 15.0 | Significant caspase-1 inhibition |
| N-(3,4-Difluorophenyl)-tetrazole derivative | 10.0 | Antibacterial activity against resistant strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
